molecular formula C14H20N2O4S B8022062 m-Toluidine hemisulfate

m-Toluidine hemisulfate

Cat. No.: B8022062
M. Wt: 312.39 g/mol
InChI Key: ZVNDLRVDJSIWRR-UHFFFAOYSA-N
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Description

m-Toluidine hemisulfate, also known as sulfuric acid compound with 3-methylaniline, is an organic compound with the molecular formula C7H9N·H2SO4. It is a derivative of m-toluidine, which is one of the three isomers of toluidine. These isomers are ortho-toluidine, meta-toluidine, and para-toluidine, distinguished by the position of the methyl group relative to the amino group on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Toluidine hemisulfate can be synthesized through the reaction of m-toluidine with sulfuric acid. The process involves the careful addition of sulfuric acid to m-toluidine under controlled temperature conditions to form the sulfate salt. The reaction is typically carried out in an aqueous medium to facilitate the dissolution of the reactants and the formation of the product .

Industrial Production Methods

In industrial settings, the continuous preparation of m-toluidine involves the diazotization of meta-aminotoluene in the presence of sulfuric acid. The reaction is maintained at a specific temperature range (106-150°C) to ensure optimal yield and purity. The byproducts, including tarry substances and sulfur waste acid, are continuously removed from the reactor .

Mechanism of Action

The mechanism of action of m-toluidine sulfate involves its interaction with molecular targets through its amino group. The compound can form hydrogen bonds and engage in electrophilic and nucleophilic interactions, influencing various biochemical pathways. In oxidation reactions, m-toluidine sulfate can donate electrons, leading to the formation of reactive intermediates that further react to form stable products .

Comparison with Similar Compounds

m-Toluidine hemisulfate is compared with other toluidine isomers:

List of Similar Compounds

  • Ortho-Toluidine (2-methylaniline)
  • Para-Toluidine (4-methylaniline)
  • Aniline (phenylamine)

This compound stands out due to its specific applications in histochemical staining and its role as an intermediate in various industrial processes.

Properties

IUPAC Name

3-methylaniline;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9N.H2O4S/c2*1-6-3-2-4-7(8)5-6;1-5(2,3)4/h2*2-5H,8H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNDLRVDJSIWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N.CC1=CC(=CC=C1)N.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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